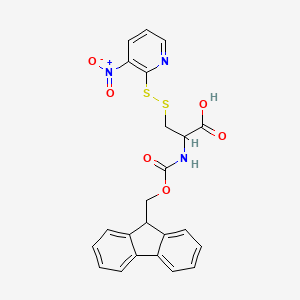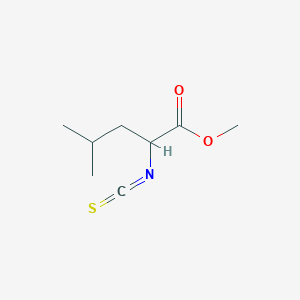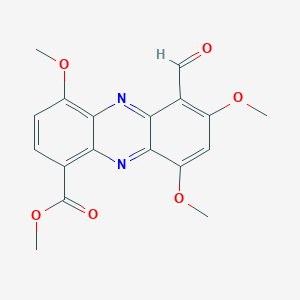
Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the phenazine family, which is characterized by a nitrogen-containing heterocyclic structure. The presence of formyl and methoxy groups in its structure contributes to its distinct chemical behavior and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of formylated and methoxylated phenazine derivatives, followed by esterification to introduce the carboxylate group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and scalability. The industrial process aims to minimize waste and maximize efficiency, adhering to environmental and safety regulations .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials, dyes, and pigments
Mechanism of Action
The mechanism of action of Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s formyl and methoxy groups play a crucial role in its reactivity and binding affinity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxylic acid: Shares the phenazine core structure but lacks the formyl and methoxy groups.
Methyl 4,7,9-trimethoxyphenazine-1-carboxylate: Similar structure but without the formyl group.
6-Formylphenazine-1-carboxylate: Contains the formyl group but lacks the methoxy groups.
Uniqueness
Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate is unique due to the combination of formyl and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups play a critical role .
Properties
CAS No. |
26786-86-7 |
|---|---|
Molecular Formula |
C18H16N2O6 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate |
InChI |
InChI=1S/C18H16N2O6/c1-23-11-6-5-9(18(22)26-4)14-16(11)20-15-10(8-21)12(24-2)7-13(25-3)17(15)19-14/h5-8H,1-4H3 |
InChI Key |
UWXMWGMSSGFCMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)OC)N=C3C(=CC(=C(C3=N2)C=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


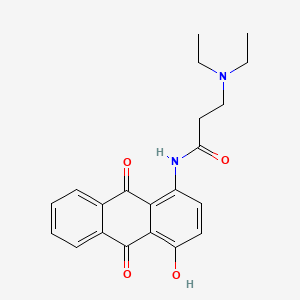

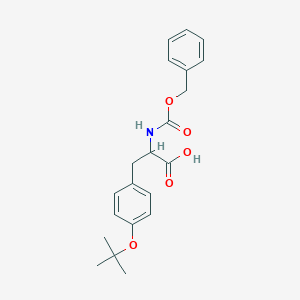


![(11|A,16|A)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B12812590.png)

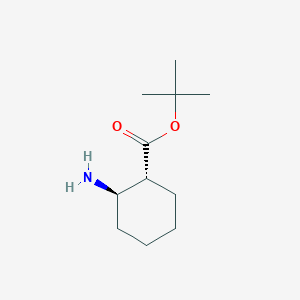
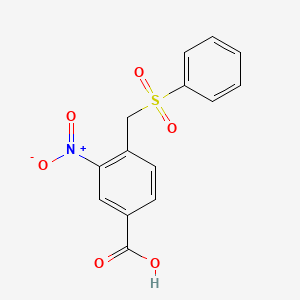
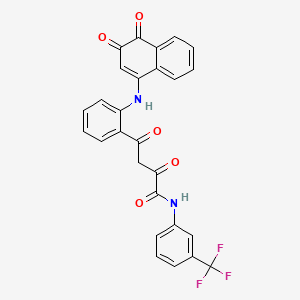
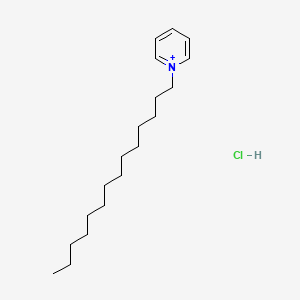
![(7S,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B12812629.png)
